molecular formula C13H10ClNO2 B6399518 3-Amino-5-(2-chlorophenyl)benzoic acid CAS No. 1261959-54-9

3-Amino-5-(2-chlorophenyl)benzoic acid

Cat. No.: B6399518
CAS No.: 1261959-54-9
M. Wt: 247.67 g/mol
InChI Key: RUPRJCYNLWEBDZ-UHFFFAOYSA-N
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Description

3-Amino-5-(2-chlorophenyl)benzoic acid is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a 2-chlorophenyl group at the 5-position

Properties

IUPAC Name

3-amino-5-(2-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(15)6-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPRJCYNLWEBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689528
Record name 5-Amino-2'-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-54-9
Record name 5-Amino-2'-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-chlorophenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobiphenyl, followed by reduction to introduce the amino group. The carboxylation step is then carried out to form the benzoic acid derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2-chlorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed under specific conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, nitrobenzoic acids, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5-(2-chlorophenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and disease-modifying antirheumatic drugs (DMARDs).

    Industry: The compound is utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-chlorophenyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzoic acid: Similar structure but lacks the 2-chlorophenyl group.

    3-Amino-2,5-dichlorobenzoic acid: Contains an additional chlorine atom, leading to different reactivity and properties.

    2-Amino-3-methyl-5-chlorobenzoic acid: Features a methyl group instead of the 2-chlorophenyl group.

Uniqueness

3-Amino-5-(2-chlorophenyl)benzoic acid is unique due to the presence of both the amino group and the 2-chlorophenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds, making it valuable for targeted applications in research and industry.

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